(3-Bromo-4-methoxybenzyl)(2-methoxy-1-methylethyl)amine
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Description
Synthesis Analysis
The synthesis of similar compounds typically involves multiple steps, including nitration, conversion from the nitro group to an amine, and bromination . The exact synthesis process for “(3-Bromo-4-methoxybenzyl)(2-methoxy-1-methylethyl)amine” may vary.Molecular Structure Analysis
The molecular structure of “(3-Bromo-4-methoxybenzyl)(2-methoxy-1-methylethyl)amine” is defined by its molecular formula, C12H18BrNO2. Detailed structural analysis would require more specific data such as 3D molecular models or X-ray crystallography studies.Chemical Reactions Analysis
The chemical reactions involving “(3-Bromo-4-methoxybenzyl)(2-methoxy-1-methylethyl)amine” can include free radical reactions, nucleophilic substitution, and oxidation . The exact reactions would depend on the conditions and reagents used.Scientific Research Applications
Heterocyclic Compound Syntheses : Kametani et al. (1971) investigated the photolytic intramolecular cyclisation of related compounds, leading to the synthesis of heterocyclic compounds. This research is significant for the development of complex organic molecules in pharmaceuticals and materials science (Kametani, T., Kohno, T., Shibuya, S., & Fukumoto, K., 1971).
Novel Compound Synthesis and Characterization : In 2000, Armengol et al. described the synthesis of bromo-7-methoxyisoquinoline and its derivatives through a modified ring synthesis approach. The structural characterization of these compounds has implications in the development of novel chemical entities (Armengol, M., Helliwell, M., & Joule, J., 2000).
Photodynamic Therapy Application : Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with derivatives including (3-Bromo-4-methoxybenzyl)(2-methoxy-1-methylethyl)amine. These compounds exhibit properties useful for photodynamic therapy, a treatment method for cancer (Pişkin, M., Canpolat, E., & Öztürk, Ö., 2020).
Radical Cyclization in Organic Synthesis : Majumdar and Sarkar (2004) utilized compounds related to (3-Bromo-4-methoxybenzyl)(2-methoxy-1-methylethyl)amine in the regioselective synthesis of chromeno isoquinolin-ones by radical cyclization. This method is important in organic synthesis, particularly in the pharmaceutical industry (Majumdar, K., & Sarkar, S., 2004).
Lanthanide Complex Synthesis : Liu et al. (1993) explored the synthesis and characterization of lanthanide complexes with N4O3 amine phenol ligands, which include derivatives of (3-Bromo-4-methoxybenzyl)(2-methoxy-1-methylethyl)amine. These complexes have potential applications in materials science and catalysis (Liu, S., Yang, L., Rettig, S., & Orvig, C., 1993).
properties
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2/c1-9(8-15-2)14-7-10-4-5-12(16-3)11(13)6-10/h4-6,9,14H,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIGPIHILBZHIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC(=C(C=C1)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386149 |
Source
|
Record name | STK232600 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-4-methoxybenzyl)(2-methoxy-1-methylethyl)amine | |
CAS RN |
352436-21-6 |
Source
|
Record name | STK232600 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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